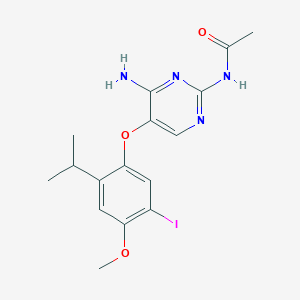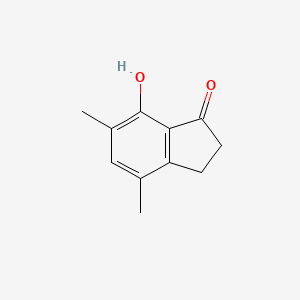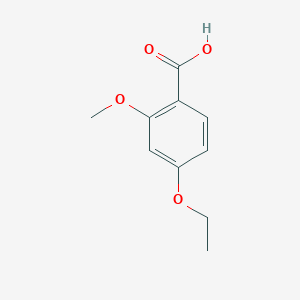
RO-41
Descripción general
Descripción
RO-41 is a complex organic compound that belongs to the class of phenoxy acetamides. This compound is characterized by its unique structure, which includes an iodine atom, a methoxy group, and a pyrimidinyl ring. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of RO-41 typically involves multiple steps. One common method includes the coupling of a phenoxy acid derivative with a pyrimidinyl amine in the presence of a coupling agent such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) in dry dichloromethane (DCM) and lutidine . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and the isolation of the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
RO-41 undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
Aplicaciones Científicas De Investigación
RO-41 has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes and molecular interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of RO-41 involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the iodine atom and methoxy group enhances its binding affinity and specificity towards these targets, making it a potent agent in therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Phenoxy acetamide derivatives: These include compounds like chalcone, indole, and quinoline derivatives, which share a similar phenoxy acetamide backbone but differ in their substituents and functional groups.
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
What sets RO-41 apart is its unique combination of an iodine atom, methoxy group, and pyrimidinyl ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and therapeutic development.
Propiedades
Fórmula molecular |
C16H19IN4O3 |
|---|---|
Peso molecular |
442.25 g/mol |
Nombre IUPAC |
N-[4-amino-5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C16H19IN4O3/c1-8(2)10-5-13(23-4)11(17)6-12(10)24-14-7-19-16(20-9(3)22)21-15(14)18/h5-8H,1-4H3,(H3,18,19,20,21,22) |
Clave InChI |
YLCVTWRBGAUCPP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)NC(=O)C)I)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[(1E)-2-phenylethenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B8782766.png)


![Benzyl 2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)acetate](/img/structure/B8782797.png)



![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine](/img/structure/B8782818.png)

